molecular formula C18H17ClFNO B1325690 2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-70-2

2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone

Cat. No. B1325690
M. Wt: 317.8 g/mol
InChI Key: OGBGPQYZPGKGPJ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone (2CFBP) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless and odorless crystalline solid that is used in a variety of laboratory experiments, including organic synthesis and chromatography. 2CFBP is also known as 2-chloro-4-fluoro-3'-methylbenzophenone, 2-chloro-4-fluoro-3'-methoxybenzophenone, and 2-chloro-4-fluoro-3'-methoxybenzophenone.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

A study synthesized benzophenones with pyridine nucleus and evaluated their antiproliferative activity against Dalton's Lymphoma Ascites (DLA) cells. Compounds with fluoro and chloro groups demonstrated significant activity by activating caspase-activated DNase, leading to DNA fragmentation and apoptosis in cancer cells (Al‐Ghorbani et al., 2016).

Synthesis and Properties for Proton Exchange Membranes

A study focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes. These derivatives were created using a nickel-catalyzed coupling polymerization process and exhibited high thermal stability and proton conductivity, making them potentially useful in fuel cell applications (Ghassemi & Mcgrath, 2004).

Applications in Tumor Growth Inhibition

Research on novel benzophenone analogs revealed their significant role in tumor growth inhibition by targeting angiogenesis and apoptosis. The study found that these analogs, when modified with methyl, chloro, and fluoro groups, showed potent cytotoxic and anti-proliferative effects against various cancer cell lines (Mohammed & Khanum, 2018).

Degradation and Environmental Impact

Research on benzophenone-3 degradation in aquatic solutions by ozonation explored its kinetics and intermediates. The study is significant for understanding the environmental impact and removal efficiency of benzophenones in water treatment processes (Guo et al., 2016).

Controlled-Release Characteristics

Another study synthesized organopolyphosphazenes incorporating benzophenone derivatives for controlled drug release. These polymers showed promising characteristics for sustained drug delivery, underlining their potential in pharmaceutical applications (Gudasi et al., 2007).

Oxidation and Water Treatment

Investigations into the oxidation of benzophenone-3 by potassium permanganate in aqueous solution provided insights into degradation products, reaction pathways, and toxicity assessment. This research is crucial for evaluating water treatment methods and the environmental safety of benzophenone derivatives (Cao et al., 2021).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBGPQYZPGKGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643214
Record name (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3'-pyrrolidinomethyl benzophenone

CAS RN

898770-70-2
Record name Methanone, (2-chloro-4-fluorophenyl)[3-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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